2-(3-Methoxy-5-methylphenoxy)tetrahydropyran
Overview
Description
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran is an organic compound with the molecular formula C₁₃H₁₈O₃ It features a tetrahydropyran ring substituted with a 3-methoxy-5-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylphenol and tetrahydropyran.
Etherification Reaction: The 3-methoxy-5-methylphenol undergoes an etherification reaction with tetrahydropyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-5-methylphenoxy)tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenoxy)tetrahydropyran
- 2-(3-Methylphenoxy)tetrahydropyran
- 2-(3-Methoxy-5-methylphenoxy)tetrahydrofuran
Uniqueness
2-(3-Methoxy-5-methylphenoxy)tetrahydropyran is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The tetrahydropyran ring also imparts specific conformational properties that can affect its interactions with molecular targets.
Properties
IUPAC Name |
2-(3-methoxy-5-methylphenoxy)oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-7-11(14-2)9-12(8-10)16-13-5-3-4-6-15-13/h7-9,13H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYPKHVWACTSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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